Product packaging for Benzenepropanol, 2-(hydroxymethyl)-(9CI)(Cat. No.:CAS No. 136863-23-5)

Benzenepropanol, 2-(hydroxymethyl)-(9CI)

Cat. No.: B159996
CAS No.: 136863-23-5
M. Wt: 166.22 g/mol
InChI Key: VCSQSPVHFDOWER-UHFFFAOYSA-N
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Description

Benzenepropanol, 2-(hydroxymethyl)-(9CI), also known by its systematic name 2-(3-hydroxypropyl)benzyl alcohol, is an organic compound characterized by a benzene (B151609) ring substituted with both a propanol (B110389) group and a hydroxymethyl group at the ortho position. This specific arrangement of functional groups distinguishes it from other isomers and related aromatic alcohols, suggesting unique chemical properties and potential reactivity pathways.

Table 1: Chemical Identifiers for Benzenepropanol, 2-(hydroxymethyl)-(9CI)

Identifier Value
CAS Number 136863-23-5
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Systematic Name 2-(3-hydroxypropyl)benzyl alcohol

Aromatic alcohols are a class of organic compounds where a hydroxyl group is attached to a carbon atom, which is, in turn, bonded to an aromatic ring. howeipharm.com This class is distinct from phenols, where the hydroxyl group is directly bonded to the aromatic ring. howeipharm.com A well-known member of this class is benzyl (B1604629) alcohol (C6H5CH2OH), which consists of a simple phenyl group attached to a hydroxymethyl group. wikipedia.orgbyjus.com

Benzenepropanol, 2-(hydroxymethyl)-(9CI) can be considered a more complex derivative within this family. Its structure combines the features of a substituted benzyl alcohol and a phenylpropanol. The presence of two hydroxyl groups with different chemical environments—one primary alcohol in the propanol chain and another primary alcohol in the hydroxymethyl group attached to the ring—is a key feature. This duality suggests the potential for differential reactivity, allowing for selective chemical transformations at either of the hydroxyl sites.

The spatial relationship of the two substituents on the benzene ring (ortho-position) can also influence the molecule's conformation and reactivity through potential intramolecular interactions, such as hydrogen bonding. The study of such substituted aromatic propanols contributes to a deeper understanding of structure-reactivity relationships in organic chemistry. nih.gov

A comprehensive review of the scientific literature indicates that dedicated research focusing exclusively on Benzenepropanol, 2-(hydroxymethyl)-(9CI) is sparse. The compound is listed in chemical supplier catalogs, and its CAS number, 136863-23-5, is indexed in chemical databases. bldpharm.com However, in-depth studies detailing its synthesis, characterization, and applications are not widely published.

The academic relevance of this compound currently lies more in its potential as a building block in organic synthesis and as a subject for future research. Its bifunctional nature, possessing two primary alcohol groups, makes it a candidate for the synthesis of more complex molecules, such as polyesters, or as a diol in polymer chemistry. The ortho-substitution pattern could be exploited to synthesize heterocyclic compounds through intramolecular cyclization reactions.

The lack of extensive research presents an opportunity for further investigation. Future studies could focus on:

Efficient Synthesis: Developing and optimizing synthetic routes to produce Benzenepropanol, 2-(hydroxymethyl)-(9CI) in high yield and purity.

Spectroscopic and Structural Analysis: Detailed characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) to fully elucidate its structural and electronic properties.

Reactivity Studies: Investigating the selective reactions of its two hydroxyl groups to explore its utility as a synthetic intermediate.

Potential Applications: Exploring its use in materials science, medicinal chemistry, or as a ligand in coordination chemistry.

While direct data is limited, the properties of structurally related compounds can offer some insights. For instance, benzyl alcohol is a colorless liquid with a mild aromatic odor and is used as a solvent and a precursor to various esters. byjus.comchemeo.com Propanol is also a colorless liquid used as a solvent and in chemical synthesis. masterorganicchemistry.com The combination of these structural motifs in Benzenepropanol, 2-(hydroxymethyl)-(9CI) suggests it is likely a liquid or low-melting solid at room temperature with a relatively high boiling point due to the presence of two hydroxyl groups capable of hydrogen bonding.

Table 2: Comparison of Related Aromatic Alcohols

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Benzyl Alcohol C7H8O 108.14 Phenyl group with one hydroxymethyl substituent chemeo.com
2-Hydroxybenzyl alcohol C7H8O2 124.14 Phenol with a hydroxymethyl group at C-2 ilo.org
Phenethyl alcohol C8H10O 122.16 Phenyl group attached to an ethanol (B145695) chain
Benzenepropanol, 2-(hydroxymethyl)-(9CI) C10H14O2 166.22 Phenyl group with a propanol and a hydroxymethyl substituent at the ortho position

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B159996 Benzenepropanol, 2-(hydroxymethyl)-(9CI) CAS No. 136863-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136863-23-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-[2-(hydroxymethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H14O2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5,11-12H,3,6-8H2

InChI Key

VCSQSPVHFDOWER-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCCO)CO

Canonical SMILES

C1=CC=C(C(=C1)CCCO)CO

Synonyms

Benzenepropanol, 2-(hydroxymethyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies for Benzenepropanol, 2 Hydroxymethyl 9ci

Traditional Organic Synthetic Pathways

Traditional methods for synthesizing Benzenepropanol, 2-(hydroxymethyl)-(9CI) often involve multi-step processes and rely on well-established reaction types.

Precursor-Based Syntheses of Benzenepropanol, 2-(hydroxymethyl)-(9CI)

A common strategy in organic synthesis is to start from a precursor molecule that already contains a significant portion of the target structure. For Benzenepropanol, 2-(hydroxymethyl)-(9CI), a plausible precursor-based approach would involve the selective oxidation of 2-hydroxytoluene. One study explored the ozonolysis of 2-hydroxytoluene in the presence of a stop reagent and catalysts to produce 2-hydroxybenzyl alcohol. zsmu.edu.ua This method aims to directly introduce the necessary hydroxyl group onto the methyl group of the precursor. zsmu.edu.ua Another general approach for synthesizing benzyl (B1604629) alcohols involves the benzylic C-H esterification, which can be followed by hydrolysis to yield the desired alcohol. organic-chemistry.org

The synthesis of benzyl ethers, which can be precursors to benzyl alcohols, can be achieved by reacting a suitable alcohol with 2-benzyloxypyridine. beilstein-journals.org This method provides a route to introduce the benzyl group, which can then be further modified.

Common Reaction Types in Benzenepropanol, 2-(hydroxymethyl)-(9CI) Synthesis

Several fundamental organic reactions are integral to the synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI) and its intermediates.

Alkylation: This class of reactions is crucial for building the carbon framework of the molecule. While not explicitly detailed for the target compound, alkylation reactions are fundamental in organic synthesis.

Etherification: The formation of an ether linkage is a key step in many synthetic routes. A study on the eco-friendly etherification of benzyl alcohols catalyzed by iron(II/III) chloride highlights a greener alternative to traditional methods. acs.org This reaction produces water as the only stoichiometric waste, leading to a high atom economy. acs.org

Esterification: Esterification of benzylic C-H bonds with carboxylic acids, followed by hydrolysis, represents a viable pathway to benzyl alcohols. organic-chemistry.org This method allows for the introduction of a hydroxyl group at a specific position.

Green Chemistry Principles Applied to Benzenepropanol, 2-(hydroxymethyl)-(9CI) Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals.

Maximizing Atom Economy and Minimizing Chemical Waste

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are desirable as they generate less waste. For instance, the iron-catalyzed etherification of benzyl alcohols is highlighted as having a very high atom economy because it produces only water as a byproduct. acs.org

The E-factor (Environmental Factor) is another metric used to assess the environmental impact of a chemical process, representing the mass of waste produced per unit of product. rsc.org Lower E-factors indicate a more environmentally friendly process. rsc.org Process Mass Intensity (PMI) is a related metric that considers the total mass of materials used (reactants, solvents, etc.) to produce a certain mass of product. rsc.org Striving for a low E-factor and PMI is a key goal in green synthesis. semanticscholar.orgrsc.org

Green Chemistry Metrics in Synthesis

MetricIdeal ValueSignificance
Atom Economy (AE)100%Measures the proportion of reactant atoms incorporated into the final product. rsc.org
Environmental Factor (E-factor)0Represents the mass of waste generated per mass of product. rsc.org
Process Mass Intensity (PMI)1Indicates the total mass input relative to the mass of the final product. rsc.org

Utilization of Safer Solvents and Reaction Media for Benzenepropanol, 2-(hydroxymethyl)-(9CI)

The choice of solvent can significantly impact the environmental footprint of a chemical process. Green chemistry encourages the use of safer solvents or, ideally, solvent-free systems.

Aqueous Conditions: Water is an environmentally benign solvent. Biocatalytic processes, such as the conversion of benzaldehyde to benzyl alcohol using whole cells, can often be performed in aqueous systems. nih.gov

Solvent-Free Systems: Eliminating the solvent altogether is a primary goal of green chemistry. While not always feasible, it significantly reduces waste and potential for environmental contamination.

Greener Solvents: When solvents are necessary, greener alternatives are sought. For example, propylene carbonate has been used as a green and recyclable solvent for the etherification of benzyl alcohols. acs.org The use of ionic liquids in methanol for the deprotection of trimethylsilyl ethers also represents a greener approach. chemicalbook.com In some biocatalytic reactions, a two-phase system with an organic solvent like n-hexane can be used to improve substrate availability and product recovery. nih.gov

Examples of Greener Solvents in Benzyl Alcohol Synthesis

Solvent/SystemReaction TypeAdvantages
Aqueous MediaBiocatalysisEnvironmentally friendly, readily available. nih.gov
Propylene CarbonateEtherificationGreen, recyclable, high boiling point. acs.org
Ionic Liquid in MethanolDeprotectionCan be reused, mild reaction conditions. chemicalbook.com
n-Hexane (in two-phase system)BiocatalysisIncreases substrate loading and product concentration. nih.gov

Design for Energy Efficiency in Benzenepropanol, 2-(hydroxymethyl)-(9CI) Production

The pursuit of energy efficiency in the synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI) is a critical aspect of modern chemical manufacturing. While specific energy consumption data for its production is not widely published, the principles of green chemistry offer a clear framework for minimizing energy usage. Key strategies include the operation of synthetic steps at ambient temperature and pressure, which reduces the energy required for heating, cooling, and pressure adjustments.

Table 1: Principles for Energy-Efficient Synthesis

Principle Application in Benzenepropanol, 2-(hydroxymethyl)-(9CI) Production
Ambient Temperature/Pressure Reduces heating and cooling energy loads.
Catalysis Lowers activation energy, often allowing for milder reaction conditions.
Process Intensification Combining multiple reaction steps into a single, continuous process can reduce energy consumption associated with separation and purification.

Employing Renewable Feedstocks for Benzenepropanol, 2-(hydroxymethyl)-(9CI) Precursors

The transition towards renewable feedstocks is a cornerstone of sustainable chemistry. For the synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI), this involves exploring pathways that utilize biomass-derived starting materials instead of traditional petrochemical sources. A key platform chemical derived from the dehydration of carbohydrates like fructose and glucose is 5-(Hydroxymethyl)furfural (HMF). osti.gov HMF is a versatile building block that can be converted into a wide range of valuable chemicals. osti.gov

While direct synthetic routes from HMF to Benzenepropanol, 2-(hydroxymethyl)-(9CI) are still an area of active research, the potential to derive key aromatic and side-chain precursors from biomass is significant. This approach aligns with the green chemistry principle of using renewable resources, thereby reducing the environmental impact associated with fossil fuel consumption.

Reduction of Derivatization Steps

A key principle of green chemistry is the reduction or elimination of derivatization steps, which involve the use of protecting groups. Each derivatization and subsequent deprotection step adds complexity to a synthesis, increases the consumption of reagents, and generates additional waste. In the context of synthesizing Benzenepropanol, 2-(hydroxymethyl)-(9CI), this would involve developing synthetic strategies that avoid the need to protect the hydroxyl groups.

Advanced Catalytic Synthesis Routes for Benzenepropanol, 2-(hydroxymethyl)-(9CI)

Catalysis plays a pivotal role in the development of efficient and selective synthetic methods. For Benzenepropanol, 2-(hydroxymethyl)-(9CI), various catalytic strategies can be envisioned to facilitate its formation.

Homogeneous Catalysis in Benzenepropanol, 2-(hydroxymethyl)-(9CI) Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. Although specific literature on the direct homogeneous catalytic synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI) is limited, related transformations provide insights into potential strategies. For example, transition metal complexes can be employed to catalyze key bond-forming reactions.

Table 2: Potential Homogeneous Catalytic Reactions

Reaction Type Catalyst Example Relevance to Synthesis
Hydroformylation Rhodium-based catalysts Introduction of a hydroxymethyl group.
Cross-Coupling Palladium-based catalysts Formation of carbon-carbon bonds.

Heterogeneous Catalysis in Benzenepropanol, 2-(hydroxymethyl)-(9CI) Formation

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. While direct applications to the synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI) are not extensively documented, potential methods can be extrapolated from the synthesis of similar compounds.

Biocatalytic Approaches to Benzenepropanol, 2-(hydroxymethyl)-(9CI) and its Analogs

Biocatalysis, the use of enzymes or whole microorganisms, is a powerful tool in green chemistry due to its high selectivity and mild operating conditions. While specific biocatalytic routes to Benzenepropanol, 2-(hydroxymethyl)-(9CI) are not well-documented, the principles of biocatalysis can be applied to its synthesis.

Enzymes such as oxidoreductases, transferases, and hydrolases could potentially be used to perform key transformations in the synthesis of this compound and its analogs. For instance, an oxidoreductase could be used for the selective reduction of a carbonyl group to a hydroxyl group. The use of biocatalysts can lead to highly enantioselective syntheses, which is of great importance in the production of chiral molecules. Recent advances in protein engineering are continually expanding the range of reactions that can be achieved through biocatalysis. Biocatalytic methods for producing the precursor 5-hydroxymethylfurfural (HMF) from biomass are also being actively researched as a sustainable alternative to chemical methods.

Development of Novel Catalytic Systems for Benzenepropanol, 2-(hydroxymethyl)-(9CI)

The synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI), a diol with potential applications in various chemical industries, has spurred the development of advanced catalytic methodologies. Research has primarily focused on achieving high efficiency, selectivity, and sustainability in the synthetic process. Novel catalytic systems are being explored to facilitate the transformation of readily available precursors into the target molecule, with a significant emphasis on catalytic hydrogenation and related reductive processes.

A plausible and efficient synthetic strategy for Benzenepropanol, 2-(hydroxymethyl)-(9CI) involves the catalytic hydrogenation of suitable precursors, such as substituted phenylpropanoic acid esters or lactones like 3,4-dihydroisocoumarins. The development of catalysts that can selectively reduce multiple functional groups or perform ring-opening hydrogenations is crucial for these approaches.

Catalytic Hydrogenation of Ester Precursors

One of the most direct routes to Benzenepropanol, 2-(hydroxymethyl)-(9CI) is the catalytic hydrogenation of a precursor such as methyl 3-(2-(hydroxymethyl)phenyl)propanoate. This transformation requires a catalyst capable of reducing the ester functionality to a primary alcohol without affecting the aromatic ring or the benzylic hydroxyl group. Ruthenium and rhenium-based catalysts have shown considerable promise in the hydrogenation of esters to alcohols.

For instance, heterogeneous catalysts like Rhenium supported on Titanium dioxide (Re/TiO2) have demonstrated high efficacy in the selective hydrogenation of phenylpropionic acid methyl esters to the corresponding alcohols. While not directly reported for the target molecule, such systems exhibit high yields under specific conditions.

Table 1: Performance of a Re/TiO₂ Catalyst in the Hydrogenation of a Model Ester Substrate
CatalystSubstrateProductYield (%)Reaction Conditions
Re/TiO₂3-Phenylpropionic acid methyl ester3-Phenylpropanol965 MPa H₂, 180 °C, 24 h

Homogeneous ruthenium complexes, particularly those featuring pincer-type ligands, have also emerged as highly active and selective catalysts for the hydrogenation of a wide range of esters, including aromatic and aliphatic substrates, to their corresponding alcohols. These catalysts often operate under milder conditions and can offer high turnover numbers. While specific data for the synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI) is not available, the general applicability of these catalysts suggests their potential in this specific transformation.

Catalytic Hydrogenation of Lactone Precursors

An alternative synthetic pathway involves the catalytic hydrogenation of 3,4-dihydroisocoumarins. This approach is attractive as these lactones can be synthesized from readily available starting materials. The key step is the catalytic ring-opening and subsequent reduction of the ester and a potential second functional group to yield the target diol.

The asymmetric hydrogenation of substituted isocoumarins to chiral 3,4-dihydroisocoumarins has been achieved using Ruthenium(II)-NHC-Diamine precatalysts. While this initial step produces the lactone, further catalytic development is necessary for the subsequent reductive opening to the diol.

The direct conversion of lactones to diols is a challenging transformation that often requires robust catalytic systems. Research into the dehydrogenation of diols to lactones using ruthenium complexes suggests that the reverse reaction, the hydrogenation of lactones to diols, is mechanistically plausible. The development of catalysts that can effectively mediate this transformation under practical conditions is an active area of research.

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Model Isocoumarin
PrecatalystSubstrateProductYield (%)Enantiomeric RatioReaction Conditions
Ru(II)-NHC-Diamine Complex2-methylbenzo[b]thiophene 1,1-dioxide(S)-2-methyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide9997:35 bar H₂, NaOt-Bu, Toluene

While the direct catalytic synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI) has not been extensively detailed in the literature, the development of novel catalytic systems for the hydrogenation of esters and the transformation of lactones provides a strong foundation for future research. The ongoing advancements in catalyst design, particularly with ruthenium and rhenium complexes, are expected to lead to efficient and selective methods for the production of this and other valuable diols.

Chemical Transformations and Reactivity of Benzenepropanol, 2 Hydroxymethyl 9ci

Investigations into Reaction Mechanisms of Benzenepropanol, 2-(hydroxymethyl)-(9CI)

The reaction mechanisms of 3-phenyl-1,2-propanediol are diverse, with significant research focusing on acid-catalyzed rearrangements and stereoselective enzymatic oxidations.

A prominent reaction mechanism is the acid-catalyzed dehydration and rearrangement, a classic example of a pinacol rearrangement. masterorganicchemistry.comlibretexts.org When 3-phenyl-1,2-propanediol is treated with an acid catalyst, one of the hydroxyl groups is protonated and subsequently eliminated as a water molecule, forming a carbocation. The stability of the resulting carbocation dictates the subsequent rearrangement. Protonation of the hydroxyl group at the C1 position leads to a secondary carbocation, while protonation at the C2 position would lead to a less stable primary carbocation. Therefore, the formation of the secondary benzylic carbocation at C1 is favored. This is followed by a 1,2-hydride shift from the C2 to the C1 carbon, resulting in a more stable resonance-stabilized carbocation where the positive charge is delocalized by the adjacent hydroxyl group. libretexts.org Deprotonation of this intermediate yields the final product, 2-phenylpropanal. masterorganicchemistry.comlibretexts.org

Table 1: Key Intermediates in the Pinacol Rearrangement of 3-Phenyl-1,2-propanediol

StepIntermediateDescription
1Protonated DiolOne of the hydroxyl groups is protonated by the acid catalyst.
2Secondary CarbocationLoss of a water molecule leads to the formation of a secondary carbocation at the C1 position.
3Resonance-Stabilized CationA 1,2-hydride shift results in a more stable carbocation stabilized by the adjacent hydroxyl group.
42-PhenylpropanalDeprotonation yields the final aldehyde product.

Another area of significant investigation is the enzymatic oxidation of 3-phenyl-1,2-propanediol. These reactions are of particular interest due to their high stereoselectivity, allowing for the synthesis of chiral α-hydroxy aldehydes. researchgate.net For instance, re-engineered propanediol oxidoreductase has been shown to catalyze the stereoselective oxidation of (S)-3-phenyl-1,2-propanediol. researchgate.net The mechanism of these enzymatic reactions involves the binding of the diol to the active site of the enzyme, followed by a highly specific oxidation of one of the hydroxyl groups. The stereochemical outcome is controlled by the three-dimensional structure of the enzyme's active site. researchgate.netresearchgate.net

Derivatization Strategies for Advanced Chemical Manipulation

Derivatization of 3-phenyl-1,2-propanediol is a key strategy for enhancing its utility in synthesis and for analytical purposes. These strategies often focus on the selective reaction of one or both hydroxyl groups to introduce new functional groups, thereby altering the molecule's physical and chemical properties.

One advanced derivatization strategy involves stereoselective enzymatic oxidation, as mentioned previously. This method allows for the conversion of one of the hydroxyl groups into a carbonyl group with high enantiomeric excess, providing a chiral handle for further synthetic manipulations. researchgate.netresearchgate.net

Another common derivatization approach is the formation of cyclic acetals and ketals. By reacting 3-phenyl-1,2-propanediol with an aldehyde or a ketone in the presence of an acid catalyst, a five-membered 1,3-dioxolane ring can be formed. organic-chemistry.orgresearchgate.netymerdigital.com This not only protects the diol functionality but also introduces a new chiral center at the C2 position of the dioxolane ring, depending on the carbonyl compound used. The formation of these cyclic derivatives is a reversible process, allowing for the subsequent deprotection to regenerate the diol. organic-chemistry.org

Table 2: Common Derivatization Reactions of 3-Phenyl-1,2-propanediol

ReagentFunctional Group IntroducedDerivative Class
Oxidizing Agent (e.g., enzyme)Carbonylα-Hydroxy aldehyde or ketone
Aldehyde/KetoneCyclic acetal/ketal1,3-Dioxolane
Acyl Chloride/AnhydrideEsterDiester or monoester
Alkyl Halide (Williamson Synthesis)EtherDiether or monoether

Esterification and etherification of the hydroxyl groups are also fundamental derivatization techniques. Reaction with acyl chlorides or anhydrides can yield the corresponding mono- or di-esters, while reaction with alkyl halides in the presence of a base (Williamson ether synthesis) can produce mono- or di-ethers. These derivatives can have significantly different properties, such as increased lipophilicity, which can be advantageous in certain applications.

Pathways to Downstream Chemical Entities from Benzenepropanol, 2-(hydroxymethyl)-(9CI)

3-Phenyl-1,2-propanediol serves as a precursor to a variety of downstream chemical entities, leveraging the reactivity of its diol and phenyl functionalities.

As discussed, acid-catalyzed rearrangement leads to the formation of 2-phenylpropanal , an important aldehyde intermediate. masterorganicchemistry.comlibretexts.org

Stereoselective oxidation provides a route to chiral α-hydroxy aldehydes and ketones . researchgate.netresearchgate.net These compounds are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.net For example, subsequent reduction of the carbonyl group or amination can lead to the synthesis of all four stereoisomers of phenylpropanolamine. nih.gov

The diol functionality of 3-phenyl-1,2-propanediol makes it a suitable monomer for polyester synthesis . Polycondensation with dicarboxylic acids or their derivatives can produce polyesters with varying properties depending on the comonomer used. nih.govnsf.govacs.orgnih.gov These bio-based polyesters are of interest for applications in biodegradable plastics and other materials.

Furthermore, 3-phenyl-1,2-propanediol can be used in the synthesis of heterocyclic compounds . For instance, reaction with appropriate reagents can lead to the formation of oxazolidines and other nitrogen- or oxygen-containing heterocycles. researchgate.net

Table 3: Examples of Downstream Chemicals from 3-Phenyl-1,2-propanediol

Downstream ChemicalSynthetic PathwayPotential Applications
2-PhenylpropanalAcid-catalyzed rearrangementIntermediate in organic synthesis
Chiral α-Hydroxy Aldehydes/KetonesStereoselective oxidationPharmaceutical intermediates researchgate.net
PhenylpropanolaminesOxidation followed by aminationPharmaceutical agents
PolyestersPolycondensation with diacidsBiodegradable materials nih.govnsf.govacs.orgnih.gov
Cyclic Acetals/KetalsReaction with aldehydes/ketonesProtecting groups, chiral auxiliaries
Heterocycles (e.g., Oxazolidines)Cyclization reactionsBiologically active compounds researchgate.net

Elucidation of Structure-Reactivity Relationships in Benzenepropanol, 2-(hydroxymethyl)-(9CI)

The reactivity of 3-phenyl-1,2-propanediol is intrinsically linked to its structure. The presence of the phenyl group, the two hydroxyl groups, and their relative stereochemistry all play crucial roles in determining the outcome of chemical reactions.

The phenyl group exerts a significant electronic influence on the adjacent benzylic carbon (C1). This influence stabilizes the formation of a carbocation at this position during acid-catalyzed reactions, thereby directing the pinacol rearrangement. masterorganicchemistry.comlibretexts.org Substituents on the phenyl ring can further modulate this reactivity. Electron-donating groups would be expected to increase the rate of carbocation formation, while electron-withdrawing groups would decrease it. This relationship can be quantified using the Hammett equation , which correlates reaction rates with substituent constants (σ) and a reaction constant (ρ). viu.cawikipedia.org A negative ρ value for the rearrangement would indicate the buildup of positive charge in the transition state, consistent with carbocation formation. wikipedia.org

The stereochemistry of the two hydroxyl groups is also a critical factor, particularly in enzymatic reactions. Enzymes, being chiral catalysts, can differentiate between the enantiomers of 3-phenyl-1,2-propanediol, leading to highly stereoselective transformations. researchgate.netresearchgate.netacs.org This structure-activity relationship is fundamental to the synthesis of enantiomerically pure downstream products.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to model and predict the reactivity and biological activity of derivatives of 3-phenyl-1,2-propanediol. nih.govwikipedia.orgnih.gov By correlating molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with observed reactivity, QSAR models can guide the design of new derivatives with desired properties. For example, in the context of designing biologically active molecules, QSAR can help in understanding how modifications to the phenyl ring or the propanediol backbone affect the interaction with a biological target. mdpi.com

Computational studies, such as those using density functional theory (DFT), can provide further insights into the structure-reactivity relationships at a molecular level. semanticscholar.orgnih.gov These studies can be used to calculate the energies of transition states and intermediates, providing a theoretical basis for understanding reaction mechanisms and predicting the effects of structural modifications on reactivity.

Advanced Structural Elucidation and Spectroscopic Characterization of Benzenepropanol, 2 Hydroxymethyl 9ci

Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzenepropanol, 2-(hydroxymethyl)-(9CI)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific NMR data for Benzenepropanol, 2-(hydroxymethyl)-(9CI) is not available in the public domain.

Application of Advanced 2D NMR Techniques (e.g., HSQC, DFC-COSY)

Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Double-Quantum Filtered Correlation Spectroscopy (DFC-COSY) are instrumental in resolving complex molecular structures. HSQC correlates proton and carbon-13 signals, revealing direct C-H attachments, while DFC-COSY provides information about proton-proton couplings. In the hypothetical analysis of Benzenepropanol, 2-(hydroxymethyl)-(9CI), these techniques would be crucial for unambiguously assigning the signals of the propyl chain, the hydroxymethyl group, and the aromatic ring protons and carbons. However, no published studies detailing the application of these techniques to this specific compound could be located.

Methodological Enhancements in NMR for Benzenepropanol, 2-(hydroxymethyl)-(9CI) (e.g., Pulse-Field Gradients, Solvent Suppression, High Magnetic Field Configurations)

Modern NMR spectroscopy utilizes various methodological enhancements to improve spectral quality. Pulse-field gradients help in the selection of desired signals and the removal of artifacts. Solvent suppression techniques are vital when dealing with samples in protonated solvents. High magnetic field configurations offer increased sensitivity and spectral dispersion, which would be beneficial in resolving the potentially crowded aromatic region of the spectrum for Benzenepropanol, 2-(hydroxymethyl)-(9CI). While these methods are standard in contemporary structural elucidation, their specific application to this compound has not been documented in available resources.

Mass Spectrometry (MS) Techniques for Benzenepropanol, 2-(hydroxymethyl)-(9CI)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then provides their mass spectra. This method would be ideal for assessing the purity of Benzenepropanol, 2-(hydroxymethyl)-(9CI) and for obtaining its electron ionization (EI) mass spectrum. The resulting fragmentation pattern would offer valuable clues about its structure, such as the loss of water from the alcohol groups or cleavage of the propyl side chain. Unfortunately, no GC-MS data for this specific compound is publicly available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which allows for the determination of its elemental formula. For Benzenepropanol, 2-(hydroxymethyl)-(9CI) (C10H14O2), the theoretical exact mass could be calculated. An experimental HRMS measurement would serve to confirm this molecular formula. As with other spectroscopic data, no HRMS measurements for this compound have been reported in the accessible literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Benzenepropanol, 2-(hydroxymethyl)-(9CI)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. For Benzenepropanol, 2-(hydroxymethyl)-(9CI), one would expect to observe characteristic vibrational bands.

A hypothetical IR and Raman spectrum would likely exhibit:

A broad O-H stretching band for the hydroxyl groups in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the aliphatic chain just above and below 3000 cm⁻¹, respectively.

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations for the alcohol functionalities, typically in the 1000-1260 cm⁻¹ range.

Without experimental spectra, a detailed vibrational analysis and the creation of a data table of observed frequencies are not possible.

X-ray Crystallography for Solid-State Structure Determination of Benzenepropanol, 2-(hydroxymethyl)-(9CI) and its Derivatives

A comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of publicly available single-crystal X-ray diffraction data for the parent compound, Benzenepropanol, 2-(hydroxymethyl)-(9CI). Consequently, a detailed analysis of its solid-state conformation, molecular packing, and intermolecular interactions based on experimental crystallographic evidence is not possible at this time.

The lack of a determined crystal structure for Benzenepropanol, 2-(hydroxymethyl)-(9CI) precludes the generation of a data table summarizing key crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates.

While the solid-state structure of the parent compound remains uncharacterized by X-ray crystallography, research into the crystal structures of related derivatives provides inferential insights into the potential structural motifs that derivatives of Benzenepropanol, 2-(hydroxymethyl)-(9CI) might adopt. For instance, studies on more complex molecules incorporating a phenylpropanol framework demonstrate the utility of X-ray crystallography in unambiguously determining three-dimensional molecular architecture. However, it is crucial to emphasize that direct extrapolation of structural features from these derivatives to the parent compound is not feasible due to the significant influence of different functional groups on crystal packing and molecular conformation.

Further research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis of Benzenepropanol, 2-(hydroxymethyl)-(9CI) is required to definitively elucidate its solid-state structure. Such a study would provide invaluable, precise data on bond lengths, bond angles, and torsional angles, offering a foundational understanding of its conformational preferences in the crystalline state.

Lack of Publicly Available Computational Research Data for Benzenepropanol, 2-(hydroxymethyl)-(9CI)

Despite a thorough search for scientific literature and data, there is a notable absence of publicly available computational chemistry and theoretical investigations specifically focused on the chemical compound Benzenepropanol, 2-(hydroxymethyl)-(9CI), also known by its IUPAC name 3-(2-(hydroxymethyl)phenyl)propan-1-ol.

Searches for dedicated studies on this molecule did not yield any specific results for the following areas of computational chemistry:

Quantum Chemical Calculations of Electronic Structure and Energetics: No published research papers or database entries containing calculations of properties such as electronic energy, molecular orbital energies (HOMO/LUMO), or dipole moments for this specific compound could be located.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions: There is no available literature detailing molecular dynamics simulations performed to analyze the conformational landscape or the non-covalent interactions of Benzenepropanol, 2-(hydroxymethyl)-(9CI).

Reaction Pathway Modeling and Transition State Characterization: The scientific literature does not appear to contain studies that have modeled reaction pathways involving this compound or characterized its transition states.

In Silico Approaches for Predicting Reactivity and Synthetic Accessibility: No specific in silico predictions of reactivity or synthetic accessibility for Benzenepropanol, 2-(hydroxymethyl)-(9CI) were found in the public domain.

While computational studies exist for structurally related isomers and similar aromatic propanol (B110389) derivatives, the strict focus on Benzenepropanol, 2-(hydroxymethyl)-(9CI) as per the user's request means that the findings from those studies cannot be attributed to the subject compound. The CAS number 136863-23-5 is associated with this compound, but it does not currently lead to any computational research data.

Therefore, due to the lack of available scientific data for Benzenepropanol, 2-(hydroxymethyl)-(9CI) in the specified areas of computational chemistry, it is not possible to generate the requested detailed article.

Applications of Benzenepropanol, 2 Hydroxymethyl 9ci in Organic Synthesis and Chemical Science

Function as a Key Synthetic Intermediate

Benzenepropanol, 2-(hydroxymethyl)-(9CI), also known as 2-(2-hydroxyethyl)benzyl alcohol, serves as a valuable intermediate in organic synthesis. Its structure, featuring both a primary alcohol and a benzylic alcohol, allows for selective reactions and the introduction of diverse functionalities.

One notable application is its use in the synthesis of various heterocyclic compounds. The diol functionality can be manipulated to form rings containing oxygen or other heteroatoms, which are prevalent scaffolds in medicinal chemistry. For instance, derivatives of Benzenepropanol, 2-(hydroxymethyl)-(9CI) have been synthesized from 3-substituted isocoumarins through reduction with sodium borohydride. This transformation highlights the role of the compound as a key intermediate derived from a more complex heterocyclic system, which can then be used for further synthetic elaborations.

While extensive documentation of its use in the total synthesis of complex natural products is not widespread, its structural motif is present in various larger molecules. The related compound, 2-hydroxybenzyl alcohol, is a well-established intermediate in industrial chemistry, particularly in the production of phenol-formaldehyde resins and salicylaldehyde doubtnut.com. This underscores the potential of ortho-hydroxymethyl-substituted aromatic compounds like Benzenepropanol, 2-(hydroxymethyl)-(9CI) to act as crucial precursors in multi-step synthetic sequences.

Table 1: Synthetic Intermediates and their Products

Intermediate Compound Reaction Type Resulting Product Class
Benzenepropanol, 2-(hydroxymethyl)-(9CI) Reduction of isocoumarins Dihydroisocoumarin derivatives
2-Hydroxybenzyl alcohol Condensation with formaldehyde Phenol-formaldehyde resins

Role as a Versatile Building Block in the Construction of Complex Molecules

The concept of chemical building blocks is central to modern synthetic chemistry, enabling the assembly of complex molecular architectures from smaller, well-defined units. Benzenepropanol, 2-(hydroxymethyl)-(9CI) embodies the characteristics of a versatile building block due to its dual hydroxyl functionalities, which can be differentially protected and reacted to construct more elaborate structures.

The presence of both a primary and a benzylic alcohol allows for regioselective transformations. The primary alcohol can be selectively oxidized, esterified, or converted to a leaving group, while the benzylic alcohol can undergo reactions typical of its class, such as oxidation to an aldehyde or acid, or substitution reactions. This differential reactivity is a key feature for its use in the stepwise construction of complex molecules. For example, the synthesis of macrocycles containing the 2-(2-hydroxyethyl)phenyl moiety could be envisioned through intramolecular cyclization reactions, leveraging the two hydroxyl groups as anchor points. While specific examples of its incorporation into complex natural products are not extensively reported in readily available literature, its potential as a building block for novel macrocyclic and polycyclic systems is an area of interest for synthetic chemists.

Utilization as a Reagent or Catalyst in Various Organic Reactions

While Benzenepropanol, 2-(hydroxymethyl)-(9CI) is primarily utilized as a building block, the potential for its functional groups to participate in or catalyze organic reactions is an area of ongoing exploration. The hydroxyl groups can act as nucleophiles or be converted into alkoxides to initiate reactions.

There is limited direct evidence in the scientific literature of Benzenepropanol, 2-(hydroxymethyl)-(9CI) itself acting as a catalyst. However, the broader class of benzyl (B1604629) alcohols has been studied in various catalytic systems. For instance, benzyl alcohol can be oxidized using various catalysts to produce benzaldehyde, a key fragrance and flavoring agent cardiff.ac.ukcardiff.ac.ukrsc.org. The principles of these catalytic oxidations could potentially be applied to the benzylic alcohol moiety of Benzenepropanol, 2-(hydroxymethyl)-(9CI). Furthermore, the diol structure could potentially serve as a ligand for metal catalysts, influencing the stereochemistry or reactivity of a catalytic transformation. For example, chiral diols are widely used as ligands in asymmetric catalysis. While no specific applications of Benzenepropanol, 2-(hydroxymethyl)-(9CI) as an organocatalyst have been reported, its structure suggests potential for such applications, for instance, in reactions where proton transfer or hydrogen bonding is crucial.

Exploration as a Precursor in Advanced Material Science Research

The di-functional nature of Benzenepropanol, 2-(hydroxymethyl)-(9CI) makes it an attractive candidate as a monomer for the synthesis of specialty polymers. The two hydroxyl groups can participate in polymerization reactions, such as polycondensation or polyesterification, to form linear or cross-linked polymers with unique properties.

A related compound, 2-hydroxybenzyl alcohol, has been utilized in the formulation of resolution enhancement materials (REMs) for 193-nm resist technology in the semiconductor industry google.com. These materials aid in shrinking the size of printed features on silicon wafers. This application highlights the potential of ortho-hydroxymethyl-substituted phenols in advanced materials.

Furthermore, benzyl alcohol derivatives have been used as initiators in the ring-opening polymerization of lactides to produce biodegradable polylactide (PLA) polymers with specific end-group functionalities. For example, a fluorocarbon-functionalized benzyl alcohol initiator has been used to prepare fluorocarbon di-functionalized PLAs, which exhibit modified surface properties cardiff.ac.uk. This suggests that Benzenepropanol, 2-(hydroxymethyl)-(9CI) could be similarly employed to introduce its specific structural motif into polymers, potentially imparting desirable thermal or mechanical properties. The presence of two hydroxyl groups also opens the possibility of its use as a cross-linking agent to create polymer networks with enhanced stability.

Design and Synthesis of Analogs and Derivatives for Chemical Library Development

Chemical libraries of structurally related compounds are essential tools in drug discovery and materials science for the systematic exploration of structure-activity relationships. Benzenepropanol, 2-(hydroxymethyl)-(9CI) provides a versatile scaffold for the generation of such libraries.

A notable example is the synthesis of a series of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives which were evaluated for their potential as antibacterial agents. In this study, various substituents were introduced at the 3-position of the isocoumarin precursor, leading to a library of analogs of Benzenepropanol, 2-(hydroxymethyl)-(9CI). The screening of this library against several bacterial strains allowed for the identification of compounds with promising antimicrobial activity. This research demonstrates the utility of Benzenepropanol, 2-(hydroxymethyl)-(9CI) as a core structure for combinatorial chemistry and the development of new therapeutic agents.

The two hydroxyl groups offer multiple points for diversification. They can be independently derivatized to form a wide range of esters, ethers, and other functional groups. This allows for the creation of a large and diverse chemical library from a single, readily accessible precursor.

Table 2: Compound Names Mentioned in the Article

Compound Name
Benzenepropanol, 2-(hydroxymethyl)-(9CI)
2-(2-hydroxyethyl)benzyl alcohol
2-Hydroxybenzyl alcohol
Salicylaldehyde
Sodium borohydride
3-substituted isocoumarins
Benzaldehyde

In Vitro Enzymatic Transformations and Biosynthetic Relevance of Benzenepropanol, 2 Hydroxymethyl 9ci

Investigation of Enzymatic Pathways for Chemical Modification (in vitro)

While direct experimental studies on the in vitro enzymatic modification of Benzenepropanol, 2-(hydroxymethyl)-(9CI) are not extensively documented in publicly available literature, the chemical structure of the compound suggests several plausible enzymatic transformations. Based on known enzymatic reactions for similar phenylpropanoid structures, potential modifications could be catalyzed by various enzyme classes.

Potential Enzymatic Modifications:

Oxidation: The primary and secondary alcohol groups of Benzenepropanol, 2-(hydroxymethyl)-(9CI) are susceptible to oxidation. Alcohol dehydrogenases (ADHs) and oxidases could catalyze the conversion of the hydroxymethyl group to an aldehyde or a carboxylic acid, and the propanol (B110389) hydroxyl group to a ketone.

Glycosylation: Glycosyltransferases could attach sugar moieties to the hydroxyl groups, a common modification in phenylpropanoid metabolism that can alter solubility and biological activity.

Esterification: Lipases and esterases could catalyze the formation of esters at the hydroxyl groups through reactions with various acyl donors.

Hydroxylation: Cytochrome P450 monooxygenases could introduce additional hydroxyl groups onto the benzene (B151609) ring, further functionalizing the molecule.

A hypothetical enzymatic cascade for the modification of Benzenepropanol, 2-(hydroxymethyl)-(9CI) is presented below. It is important to note that these are potential pathways and require experimental validation.

Enzyme ClassPotential ReactionProduct Class
Alcohol DehydrogenaseOxidation of the primary alcoholBenzaldehyde, 2-(3-hydroxypropyl)-
Aldehyde DehydrogenaseOxidation of the aldehydeBenzoic acid, 2-(3-hydroxypropyl)-
GlycosyltransferaseAddition of a glucose moiety to a hydroxyl group2-(Hydroxymethyl)benzenepropanol glucoside
Lipase/EsteraseAcylation of a hydroxyl group2-(Acyloxymethyl)benzenepropanol
Cytochrome P450 MonooxygenaseAromatic hydroxylationHydroxylated Benzenepropanol, 2-(hydroxymethyl)- derivatives

This table is interactive. Click on the headers to sort.

Further research involving screening of various enzyme libraries is necessary to identify specific enzymes capable of modifying Benzenepropanol, 2-(hydroxymethyl)-(9CI) and to characterize the resulting products.

Conceptual Analysis of Potential Biosynthetic Precursors and Routes Related to Benzenepropanol, 2-(hydroxymethyl)-(9CI) (Informed by related phenylpropanoids)

The biosynthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI) is likely to originate from the well-established phenylpropanoid pathway. This central metabolic route in plants and some microorganisms begins with the amino acid L-phenylalanine.

The core of the phenylpropanoid pathway involves the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and activated as a CoA-thioester. From this central intermediate, various branches lead to a vast array of natural products.

A plausible biosynthetic route to Benzenepropanol, 2-(hydroxymethyl)-(9CI) could involve the following key steps:

Formation of the Phenylpropanoid Backbone: L-phenylalanine is converted to cinnamoyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

Side Chain Reduction: The cinnamoyl-CoA or a downstream derivative could undergo a series of reductions to form the propanol side chain. This is a common theme in the biosynthesis of other phenylpropanoids like monolignols.

Hydroxymethylation of the Benzene Ring: The introduction of the hydroxymethyl group at the ortho position of the benzene ring is a key step. This could potentially occur through the action of a specific hydroxylase or a related enzyme that modifies the aromatic ring. The timing of this step relative to the side chain modifications would determine the exact biosynthetic intermediates.

Key Precursors and Intermediates in the Phenylpropanoid Pathway:

CompoundRole
L-PhenylalanineStarting amino acid
Cinnamic AcidKey intermediate after deamination of phenylalanine
p-Coumaric AcidHydroxylated derivative of cinnamic acid
p-Coumaroyl-CoAActivated thioester, central branch point
Coniferyl AlcoholA monolignol derived from the phenylpropanoid pathway
Sinapyl AlcoholAnother key monolignol

This table is interactive. Click on the headers to sort.

The exact sequence of enzymatic reactions and the specific enzymes involved in the biosynthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI) remain to be elucidated and would require detailed metabolic and genetic studies.

Development of Chemoenzymatic Synthesis Approaches Utilizing Benzenepropanol, 2-(hydroxymethyl)-(9CI)

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. Benzenepropanol, 2-(hydroxymethyl)-(9CI), with its multiple functional groups, is an attractive starting material for the chemoenzymatic synthesis of more complex molecules.

Several strategies can be envisioned for the chemoenzymatic utilization of this compound:

Enzymatic Derivatization: As discussed in Section 7.1, enzymes can be used to selectively modify the hydroxyl groups. For example, lipases could be employed for regioselective acylation, producing valuable esters with applications in flavors, fragrances, or as chiral building blocks.

Biocatalytic Reductions and Oxidations: Ketoreductases could be used for the stereoselective reduction of a ketone precursor to generate chiral Benzenepropanol, 2-(hydroxymethyl)-(9CI). Conversely, alcohol dehydrogenases could be used for the selective oxidation of one of the hydroxyl groups.

Combination with Chemical Steps: Chemical modifications could be used to introduce other functionalities onto the molecule, which could then be further transformed by enzymes. For instance, the aromatic ring could be halogenated chemically, followed by an enzymatic coupling reaction.

A hypothetical chemoenzymatic route for the synthesis of a chiral ester from a precursor of Benzenepropanol, 2-(hydroxymethyl)-(9CI) is outlined below:

StepTransformationCatalyst
1Chemical SynthesisStandard organic synthesis methods
2Biocatalytic ReductionKetoreductase
3Enzymatic EsterificationLipase

This table is interactive. Click on the headers to sort.

The development of efficient chemoenzymatic routes will depend on the identification of robust and selective enzymes, as well as the optimization of reaction conditions to ensure compatibility between chemical and enzymatic steps.

Future Research Directions in Benzenepropanol, 2 Hydroxymethyl 9ci Chemistry

Development of Highly Sustainable and Economically Viable Synthetic Methodologies

The chemical industry is under increasing pressure to adopt greener and more cost-effective manufacturing processes. Future research on Benzenepropanol, 2-(hydroxymethyl)-(9CI) will likely prioritize the development of synthetic routes that minimize environmental impact and production costs. Key areas of focus will include:

Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable resources such as lignin (B12514952) or other biomass-derived aromatic compounds will be a critical goal. Research will aim to engineer biocatalytic or chemocatalytic pathways to convert these feedstocks into key intermediates for the synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI).

Atom Economy and Waste Reduction: Methodologies that maximize the incorporation of all atoms from the reactants into the final product will be paramount. This involves exploring reaction types like addition and cycloaddition reactions that inherently have high atom economy, thereby reducing the formation of byproducts and waste.

Solvent Minimization and Green Solvents: A major focus will be on reducing the reliance on hazardous organic solvents. This will spur research into solvent-free reaction conditions, or the use of greener alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern synthetic chemistry, and the quest for more effective catalysts will be a central theme in future research related to Benzenepropanol, 2-(hydroxymethyl)-(9CI). The development of novel catalytic systems will aim to improve reaction selectivity, increase efficiency, and allow for catalyst recovery and reuse.

Single-Atom and Dual-Atom Catalysts: A groundbreaking area of research is the use of single-atom catalysts (SACs) and dual-atom catalysts (DACs). These systems, where individual metal atoms are dispersed on a support, offer maximum atom utilization and unique catalytic properties. For the synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI), these catalysts could offer unprecedented control over chemo- and regioselectivity. For instance, a recent study highlighted the development of a novel class of catalysts with two metal cores that allow for more efficient and selective cross-coupling reactions. sciencedaily.com These catalysts demonstrated a carbon footprint that is 10 times lower than conventional catalysts. sciencedaily.com

Nanocatalysis: The use of metal nanoparticles with controlled size and shape will continue to be an active area of research. The catalytic activity and selectivity of nanoparticles can be fine-tuned by manipulating their surface properties, which could be advantageous for specific steps in the synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI).

Biocatalysis and Chemo-enzymatic Synthesis: The use of enzymes as catalysts offers high selectivity under mild conditions. Future research will likely explore the use of engineered enzymes for key transformations in the synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI). Chemo-enzymatic strategies, which combine the best of both traditional chemical catalysis and biocatalysis, will also be a promising avenue.

Photocatalysis and Electrocatalysis: These methods use light or electrical energy, respectively, to drive chemical reactions. They offer the potential for highly selective transformations under ambient conditions and can open up new reaction pathways that are not accessible through traditional thermal methods.

A comparative look at potential catalytic systems is presented in the table below:

Catalytic SystemPotential Advantages for Benzenepropanol, 2-(hydroxymethyl)-(9CI) SynthesisKey Research Challenges
Single-Atom/Dual-Atom Catalysts High atom efficiency, exceptional selectivity, lower catalyst loading. sciencedaily.comCatalyst stability and leaching, scaling up synthesis.
Nanocatalysts Tunable reactivity and selectivity, high surface area.Control over particle size and shape distribution, catalyst deactivation.
Biocatalysts (Enzymes) High stereoselectivity and regioselectivity, mild reaction conditions.Limited substrate scope, enzyme stability and cost.
Photocatalysts/Electrocatalysts Green energy source (light/electricity), novel reaction pathways.Quantum efficiency, electrode stability, product separation.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of organic synthesis. doaj.orgresearchgate.net For a target molecule like Benzenepropanol, 2-(hydroxymethyl)-(9CI), these computational tools can significantly accelerate the discovery and optimization of synthetic routes.

Retrosynthesis Prediction: AI algorithms can be trained on vast databases of chemical reactions to predict plausible retrosynthetic pathways for complex molecules. mdpi.compharmafeatures.com This can help chemists identify novel and more efficient routes to Benzenepropanol, 2-(hydroxymethyl)-(9CI), potentially uncovering non-intuitive strategies.

Reaction Outcome and Condition Optimization: Machine learning models can predict the outcome of a chemical reaction, including yield and selectivity, based on the reactants, reagents, and reaction conditions. researchgate.net This predictive power allows for the in-silico optimization of reaction conditions, saving significant time and resources in the laboratory. researchgate.net

Automated Synthesis: The integration of AI with robotic platforms enables the concept of "self-driving laboratories" for automated synthesis. mdpi.com An AI could design a synthetic route to Benzenepropanol, 2-(hydroxymethyl)-(9CI), and a robotic system could then execute the synthesis, analyze the results, and even optimize the reaction conditions in a closed-loop fashion. pharmafeatures.com

The impact of AI on various stages of synthesis is summarized in the following table:

Application of AI/MLDescriptionPotential Impact on Benzenepropanol, 2-(hydroxymethyl)-(9CI) Synthesis
Retrosynthetic Planning AI algorithms propose synthetic routes by deconstructing the target molecule. mdpi.comDiscovery of novel and more efficient synthetic pathways.
Forward Reaction Prediction ML models predict the products and yields of a given set of reactants and conditions. researchgate.netRapid screening of potential reactions and conditions.
Automated Synthesis Platforms AI-controlled robots perform chemical experiments and optimizations. mdpi.comnih.govAccelerated synthesis, high-throughput screening, and process optimization.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Approaches

A fundamental understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Future research on the synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI) will undoubtedly leverage advanced analytical and computational tools to gain deeper mechanistic insights.

In-situ and Operando Spectroscopy: Techniques such as in-situ NMR, IR, and Raman spectroscopy allow for the real-time monitoring of chemical reactions as they occur. This provides valuable information about the formation and transformation of reaction intermediates, helping to elucidate complex reaction pathways.

Advanced Mass Spectrometry: Techniques like reaction-intermediate mass spectrometry can be used to detect and characterize transient species in a reaction mixture, providing direct evidence for proposed mechanistic steps.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction mechanisms at the molecular level. These calculations can be used to determine the energies of transition states and intermediates, providing a detailed picture of the reaction energy profile and helping to explain observed selectivities.

By combining these advanced techniques, researchers can build a comprehensive understanding of the mechanisms governing the synthesis of Benzenepropanol, 2-(hydroxymethyl)-(9CI), which will be instrumental in the development of next-generation synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzenepropanol, 2-(hydroxymethyl)-(9CI), and what analytical techniques validate its purity?

  • Methodological Answer : Synthesis typically involves hydroxylation and alkylation of benzene derivatives. Post-synthesis, purity should be validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, focusing on hydroxyl (-OH) and methylene (-CH₂-) proton signals . For intermediates, infrared (IR) spectroscopy monitors functional groups (e.g., hydroxyl stretching at ~3200-3600 cm⁻¹) .

Q. How can researchers optimize reaction conditions for introducing the hydroxymethyl group to the benzene-propanol backbone?

  • Methodological Answer : Use kinetic studies to determine optimal temperature and catalyst loading. For example, catalytic hydrogenation or acid-catalyzed hydration may be tested. Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethanol/water mixtures) to improve yield. Computational tools like density-functional theory (DFT) can predict transition states for hydroxymethylation steps .

Q. What spectroscopic techniques are critical for characterizing Benzenepropanol, 2-(hydroxymethyl)-(9CI) in complex mixtures?

  • Methodological Answer : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectra. For stereochemical analysis, electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) may differentiate enantiomers. Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy aids in analyzing solid-state interactions .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) reconcile discrepancies between predicted and experimental thermochemical data for Benzenepropanol derivatives?

  • Methodological Answer : Discrepancies often arise from incomplete basis sets or exchange-correlation functionals. Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve atomization energy predictions . For solvation effects, use polarizable continuum models (PCM) with solvent-specific parameters. Validate against experimental enthalpy of formation data from calorimetry .

Q. What strategies resolve contradictions in binding affinity measurements for Benzenepropanol derivatives interacting with biological targets (e.g., G-quadruplex DNA)?

  • Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) under varied ionic strengths. Surface plasmon resonance (SPR) provides kinetic data (kₐₙ, kₒff). For selective recognition (e.g., c-MYC Pu22), use competitive assays with fluorescent probes (e.g., anthracene-based derivatives) to quantify specificity .

Q. How can researchers design experiments to probe the kinetic vs. thermodynamic control of hydroxymethylation reactions in this compound?

  • Methodological Answer : Conduct time-resolved NMR or stopped-flow UV-Vis spectroscopy to track intermediate formation. Vary reaction temperatures and quench samples at intervals to isolate intermediates. Compare product ratios under low-temperature (kinetic) vs. high-temperature (thermodynamic) conditions .

Q. What advanced computational workflows are recommended for modeling substituent effects on the electronic properties of Benzenepropanol derivatives?

  • Methodological Answer : Use DFT with long-range corrected functionals (e.g., ωB97X-D) to assess charge distribution and frontier molecular orbitals. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions. For bulk systems, molecular dynamics (MD) simulations with CHARMM or AMBER force fields model solvent interactions .

Q. How do researchers validate the environmental stability of Benzenepropanol, 2-(hydroxymethyl)-(9CI) under oxidative or hydrolytic conditions?

  • Methodological Answer : Accelerated stability studies in H₂O₂ (oxidative) or buffer solutions (pH 1-13) at elevated temperatures (40-60°C). Analyze degradation products via LC-MS/MS and compare with reference standards. Computational prediction tools (e.g., EPI Suite) estimate hydrolysis half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.